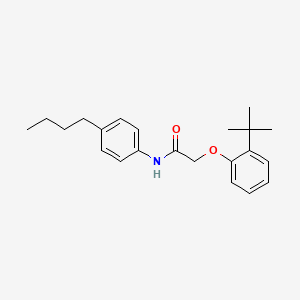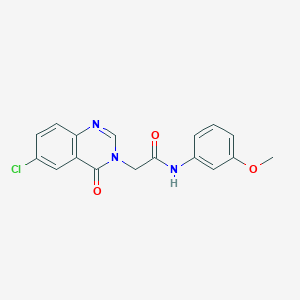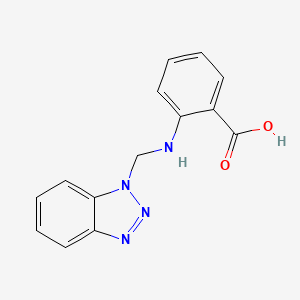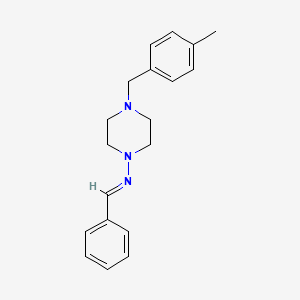![molecular formula C24H19Cl2N3O5 B11990004 7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11990004.png)
7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-C][1,3]benzoxazine core, which is substituted with dichloro, dimethoxyphenyl, and nitrophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
The synthesis of 7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-C][1,3]benzoxazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: The dichloro, dimethoxyphenyl, and nitrophenyl groups are introduced through various substitution reactions, often using reagents like chlorinating agents, methoxylating agents, and nitrating agents.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
科学的研究の応用
7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling and metabolism.
類似化合物との比較
7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine can be compared with other similar compounds, such as:
Pyrazolo[1,5-C][1,3]benzoxazines: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Dichlorobenzoxazines: Compounds with dichloro substituents on the benzoxazine ring, which may have different reactivity and applications.
Dimethoxyphenyl derivatives: Compounds with dimethoxyphenyl groups, which can influence their solubility and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
特性
分子式 |
C24H19Cl2N3O5 |
|---|---|
分子量 |
500.3 g/mol |
IUPAC名 |
7,9-dichloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H19Cl2N3O5/c1-32-21-8-5-14(9-22(21)33-2)19-12-20-17-10-15(25)11-18(26)23(17)34-24(28(20)27-19)13-3-6-16(7-4-13)29(30)31/h3-11,20,24H,12H2,1-2H3 |
InChIキー |
IXXFCMNQJWZOJB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=CC=C(C=C5)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,8-Dibromo-17-[4-(2,3-dimethylphenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11989921.png)


![3-chloro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11989967.png)
![(5E)-5-[(2E,4E)-5-anilino-2,4-pentadienylidene]-3-ethyl-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B11989968.png)
![8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione](/img/structure/B11989974.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11989976.png)


![3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B11990012.png)


![1-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-4-methylpiperidine](/img/structure/B11990025.png)
![(5E)-5-[(2E,4E)-5-anilino-2,4-pentadienylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11990030.png)
